Diacetolol

Vue d'ensemble

Description

Le Diacetolol est un composé chimique qui sert de principal métabolite de l'acébutolol. Il est connu pour son rôle d'antagoniste des récepteurs bêta-adrénergiques, ce qui signifie qu'il bloque l'action de certains neurotransmetteurs sur les récepteurs bêta, affectant principalement le système cardiovasculaire. Le this compound est utilisé comme agent anti-arythmique et a des applications dans le traitement de l'hypertension et de l'angine de poitrine .

Applications De Recherche Scientifique

Diacetolol has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of beta-adrenergic receptor antagonists.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Applied in the treatment of cardiovascular diseases, particularly in managing arrhythmias and hypertension.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mécanisme D'action

Target of Action

Diacetolol primarily targets β-adrenoceptors . These receptors are part of the adrenergic system, which plays a crucial role in the cardiovascular system, including heart rate and blood pressure regulation .

Mode of Action

This compound acts as a β-adrenoceptor antagonist , also known as a beta-blocker . It blocks the activation of β1-receptors by epinephrine, which normally increases the heart rate and blood pressure . By blocking these receptors, this compound effectively lowers the heart rate and blood pressure .

Biochemical Pathways

It’s known that the drug’s action on β-adrenoceptors influences the adrenergic system, which has wide-ranging effects on cardiovascular function

Pharmacokinetics

This compound is subject to extensive first-pass hepatic biotransformation, primarily metabolized from Acebutolol . The average oral bioavailability of this compound varies with dosage, indicating either a first-pass effect or incomplete absorption after oral administration . The mean plasma half-life of the terminal phase after intravenous administration is significantly higher than after oral administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in heart rate and blood pressure . This is achieved through its antagonistic action on β1-adrenoceptors, which blocks the normal increase in heart rate and blood pressure triggered by epinephrine .

Action Environment

The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factors. While specific studies on this compound are limited, research in pharmacology suggests factors such as diet, lifestyle, exposure to pollutants, and individual genetic factors can influence a drug’s action

Analyse Biochimique

Biochemical Properties

Diacetolol functions as a beta-adrenergic receptor antagonist, specifically targeting beta-1 adrenergic receptors . It interacts with these receptors by blocking the binding of endogenous catecholamines such as epinephrine and norepinephrine, thereby reducing heart rate and blood pressure. The interaction between this compound and beta-1 adrenergic receptors is competitive and reversible, which is crucial for its therapeutic effects in cardiovascular diseases .

Cellular Effects

This compound influences various cellular processes, particularly in cardiac cells. By blocking beta-1 adrenergic receptors, this compound reduces the influx of calcium ions into cardiac cells, leading to decreased myocardial contractility and heart rate . This reduction in calcium influx also affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on these cellular processes helps in managing conditions like hypertension and arrhythmias .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to beta-1 adrenergic receptors on the surface of cardiac cells . This binding inhibits the activation of adenylate cyclase, which in turn reduces the production of cyclic AMP (cAMP). Lower cAMP levels result in decreased activation of protein kinase A (PKA), leading to reduced phosphorylation of target proteins involved in calcium handling and myocardial contractility . This cascade of molecular events underlies the therapeutic effects of this compound in reducing heart rate and blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, with a half-life of approximately 8-13 hours . Over extended periods, this compound maintains its efficacy in reducing heart rate and blood pressure, although its effects may diminish with prolonged use due to potential receptor desensitization . Studies have shown that this compound remains effective in both in vitro and in vivo settings, with consistent pharmacological activity over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces heart rate and blood pressure without significant adverse effects . At higher doses, this compound may cause bradycardia, hypotension, and other cardiovascular complications . Threshold effects have been observed, where the therapeutic benefits of this compound plateau beyond a certain dosage, and further increases in dosage do not enhance its efficacy but rather increase the risk of adverse effects .

Metabolic Pathways

This compound is primarily metabolized in the liver through hydrolysis of the amide group to form an amine metabolite, which is then conjugated to this compound . A minor metabolic pathway involves the reduction of the acetyl moiety . These metabolic processes are facilitated by enzymes such as cytochrome P450 (CYP) isoforms and carboxylesterases . The metabolites of this compound are excreted primarily through the kidneys .

Transport and Distribution

This compound is distributed throughout the body, with a particular affinity for cardiac tissues . It readily crosses the placenta and can accumulate in the fetus . This compound is also distributed into breast milk at concentrations higher than those in maternal plasma . The transport of this compound within cells is facilitated by specific transporters and binding proteins that ensure its effective localization to target tissues .

Subcellular Localization

Within cells, this compound is primarily localized to the plasma membrane, where it interacts with beta-1 adrenergic receptors . This subcellular localization is crucial for its function as a beta-blocker. This compound may also be found in other cellular compartments, such as the cytosol, where it can exert additional effects on cellular signaling pathways . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le Diacetolol peut être synthétisé par conversion métabolique de l'acébutolol. Le processus implique l'acétylation de l'acébutolol, ce qui conduit à la formation de this compound. Les conditions réactionnelles comprennent généralement l'utilisation d'anhydride acétique comme agent acétylant et un solvant approprié tel que le dichlorométhane. La réaction est effectuée à des conditions de température et de pH contrôlées afin de garantir l'obtention du produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des réactions d'acétylation similaires. Le processus est optimisé pour un rendement et une pureté élevés, employant souvent des techniques de pointe telles que les réacteurs à flux continu et les systèmes de contrôle automatisés pour maintenir des conditions réactionnelles constantes. Le produit final est purifié par cristallisation et filtration pour atteindre la qualité pharmaceutique requise .

Analyse Des Réactions Chimiques

Types de réactions

Le Diacetolol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers métabolites oxydatifs.

Réduction : Les réactions de réduction peuvent reconvertir le this compound en son composé parent, l'acébutolol.

Substitution : Le this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions de température et de pression contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés du this compound, qui peuvent avoir des propriétés pharmacologiques et des applications différentes .

Applications de la recherche scientifique

Le this compound a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des antagonistes des récepteurs bêta-adrénergiques.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les interactions des récepteurs.

Médecine : Appliqué dans le traitement des maladies cardiovasculaires, en particulier dans la gestion des arythmies et de l'hypertension.

Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et systèmes d'administration de médicaments

Mécanisme d'action

Le this compound exerce ses effets en bloquant sélectivement les récepteurs bêta-1 adrénergiques. Cette action inhibe la liaison des neurotransmetteurs tels que l'épinéphrine et la norépinéphrine, conduisant à une diminution du rythme cardiaque et de la tension artérielle. Les cibles moléculaires comprennent les récepteurs bêta-1 situés dans le cœur et les muscles lisses vasculaires. Les voies impliquées dans son mécanisme d'action comprennent l'inhibition de la production d'adénosine monophosphate cyclique (AMPc) et la réduction subséquente de l'afflux d'ions calcium, ce qui diminue finalement la contractilité cardiaque et la demande en oxygène .

Comparaison Avec Des Composés Similaires

Composés similaires

Acébutolol : Le composé parent du Diacetolol, également un antagoniste des récepteurs bêta-adrénergiques.

Propranolol : Un bêta-bloqueur non sélectif utilisé pour des affections cardiovasculaires similaires.

Unicité du this compound

Le this compound est unique par son action sélective sur les récepteurs bêta-1 et son rôle de métabolite de l'acébutolol. Il a une demi-vie plus longue que l'acébutolol, ce qui procure des effets thérapeutiques prolongés. De plus, le profil pharmacocinétique spécifique du this compound le rend adapté aux patients nécessitant une bêta-blocade soutenue avec des effets secondaires minimes .

Propriétés

IUPAC Name |

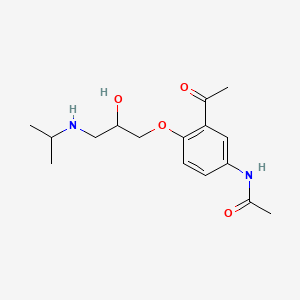

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGXJOBNAWQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865421 | |

| Record name | (+/-)-Diacetolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22568-64-5 | |

| Record name | Diacetolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022568645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Diacetolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER0CZ5G7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diacetolol exert its beta-blocking effect?

A: this compound, like its parent compound acebutolol, acts as a competitive antagonist at beta-adrenergic receptors. [] Specifically, it exhibits a greater affinity for cardiac beta-1 receptors compared to those found in the lungs (beta-2), leading to its classification as a cardioselective beta-blocker. [, , , ]

Q2: What are the downstream effects of this compound's interaction with beta-adrenergic receptors?

A: By blocking beta-1 receptors in the heart, this compound reduces heart rate and myocardial contractility. [, , , ] This leads to a decrease in cardiac output and oxygen demand, which is beneficial in treating hypertension and certain cardiac arrhythmias. [, , ]

Q3: What is the primary route of this compound elimination?

A: Renal excretion is the primary route of elimination for this compound. [] Studies in individuals with varying degrees of renal function demonstrate a strong correlation between this compound half-life and creatinine clearance, highlighting the importance of dose adjustment in patients with renal impairment. [, ]

Q4: How does the presence of liver disease impact the pharmacokinetics of this compound?

A: Unlike some other beta-blockers, liver disease appears to have a minimal impact on the pharmacokinetics of this compound. [] Research in patients with liver disease found no significant differences in pharmacokinetic parameters compared to healthy individuals, suggesting dose adjustments may not be necessary in this population. []

Q5: Does grapefruit juice interact with this compound?

A: While grapefruit juice is known to interact with numerous drugs, studies indicate it only slightly decreases plasma concentrations of this compound. [] This interaction is unlikely to be clinically significant for most patients. []

Q6: How does the pharmacokinetic profile of this compound compare to acebutolol?

A: this compound exhibits higher plasma concentrations and a longer half-life compared to its parent compound, acebutolol, following oral administration of acebutolol. [, ] This difference arises from the extensive first-pass metabolism of acebutolol, which is bypassed by this compound as it is a metabolite. [, , ]

Q7: Does age affect the pharmacokinetics of this compound?

A: Research indicates that elderly patients exhibit higher plasma levels and prolonged half-lives of both acebutolol and this compound compared to younger individuals. [, ] This suggests a potential for drug accumulation in older patients, necessitating careful dose adjustments. [, ]

Q8: How does the structure of this compound contribute to its beta-blocking activity?

A: Although specific SAR studies for this compound are limited within the provided research, its structural similarity to acebutolol suggests it shares the same pharmacophore responsible for binding to beta-adrenergic receptors. [, ] Further research is needed to elucidate the precise structural features responsible for this compound's pharmacological activity.

Q9: Is there evidence of this compound's interaction with drug transporters like P-glycoprotein (P-gp)?

A: Data suggests that this compound possesses an affinity for P-gp, although it's comparable to that of acebutolol. [] Further studies are needed to understand the clinical relevance of this interaction.

Q10: What is the clinical significance of this compound's beta-blocking activity?

A: This compound's beta-blocking properties contribute to the overall therapeutic effect of acebutolol in treating hypertension and certain cardiac arrhythmias. [, , ] Its long half-life allows for once-daily dosing, improving patient compliance. []

Q11: Are there any specific considerations regarding this compound use in pregnant or breastfeeding women?

A: Case studies demonstrate that this compound can be excreted into breast milk and cross the placental barrier, reaching the fetus. [] Careful consideration of potential risks and benefits is necessary when prescribing acebutolol during pregnancy or lactation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.